molecular formula C29H22N4O7 B12637354 (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

Cat. No.: B12637354
M. Wt: 538.5 g/mol
InChI Key: OXVBHYUEBUHCBA-CPPMQADQSA-N
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Description

The compound (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its intricate structure, featuring multiple rings and functional groups, suggests it may have unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core tetracyclic structure, followed by the introduction of the benzodioxin and nitrophenyl groups. Key steps may include:

    Cyclization reactions: to form the tetracyclic core.

    Substitution reactions: to introduce the benzodioxin and nitrophenyl groups.

    Amidation reactions: to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Continuous flow chemistry: to improve reaction efficiency.

    Catalysis: to enhance reaction rates and selectivity.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxin group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

    Nucleophiles: Ammonia (NH3), primary amines (RNH2).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-aminophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar structure but with an amino group instead of a nitro group.

    (10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in the compound provides unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C29H22N4O7

Molecular Weight

538.5 g/mol

IUPAC Name

(10S,11R,15S,16R)-13-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide

InChI

InChI=1S/C29H22N4O7/c34-27(30-17-6-8-18(9-7-17)33(37)38)26-25-24(21-11-5-16-3-1-2-4-20(16)32(21)26)28(35)31(29(25)36)19-10-12-22-23(15-19)40-14-13-39-22/h1-12,15,21,24-26H,13-14H2,(H,30,34)/t21-,24-,25-,26+/m0/s1

InChI Key

OXVBHYUEBUHCBA-CPPMQADQSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)[C@H]4[C@@H]5C=CC6=CC=CC=C6N5[C@H]([C@H]4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-]

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)C4C5C=CC6=CC=CC=C6N5C(C4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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